molecular formula C5H7NO3S B6279304 4-methylfuran-3-sulfonamide CAS No. 1861500-71-1

4-methylfuran-3-sulfonamide

Cat. No.: B6279304
CAS No.: 1861500-71-1
M. Wt: 161.2
InChI Key:
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Description

4-Methylfuran-3-sulfonamide is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylfuran-3-sulfonamide typically involves the reaction of 4-methylfuran with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which allows for the direct synthesis of sulfonamides from readily available starting materials . This method is advantageous as it streamlines the synthetic route and reduces waste generation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylfuran-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce sulfonamides with different substituents.

Scientific Research Applications

4-Methylfuran-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylfuran-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking the enzyme’s active site and preventing its normal function . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These include compounds like sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.

    Sulfinamides: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.

    Sulfenamides: These compounds also contain sulfur-nitrogen bonds but have different chemical properties and applications.

Uniqueness

4-Methylfuran-3-sulfonamide is unique due to its specific chemical structure, which combines a furan ring with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1861500-71-1

Molecular Formula

C5H7NO3S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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